molecular formula C8H4NNaO3 B3201639 Sodium benzo[D]oxazole-2-carboxylate CAS No. 1019770-99-0

Sodium benzo[D]oxazole-2-carboxylate

Cat. No.: B3201639
CAS No.: 1019770-99-0
M. Wt: 185.11
InChI Key: LWJDCIURIBAZJN-UHFFFAOYSA-M
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Description

Sodium benzo[D]oxazole-2-carboxylate (CAS 1019770-99-0) is a salt of benzo[d]oxazole-2-carboxylic acid that serves as a crucial synthetic intermediate and building block in organic and medicinal chemistry. The benzo[d]oxazole scaffold is a privileged structure in drug discovery, known for its ability to bind to diverse biological targets . This compound is instrumental in the synthesis of more complex molecules, particularly through reactions where the carboxylate group is coupled with various amines to form amide derivatives . Researchers utilize this building block to create compounds for screening against various diseases. Its core structure is extensively investigated for developing potential therapeutics, with studies showing that novel synthetic substituted benzo[d]oxazole-based derivatives can exert significant neuroprotective effects on β-amyloid (Aβ)-induced PC12 cells, presenting a potential approach for Alzheimer's disease (AD) research . Furthermore, the benzo[d]oxazole motif is found in compounds with a broad spectrum of other biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . It is a key structural component in certain β-adrenergic receptor antagonists and anticonvulsant agents . As a building block, this compound is used in the synthesis of these bioactive molecules, often through classic condensation reactions or modern cross-coupling methodologies . The product is for research purposes only and is not intended for diagnostic or therapeutic use. Handle with care in a controlled laboratory environment.

Properties

IUPAC Name

sodium;1,3-benzoxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3.Na/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJDCIURIBAZJN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4NNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Chemical Transformations Involving Sodium Benzo D Oxazole 2 Carboxylate

Reactivity of the Carboxylate Moiety in Esterification and Amidation Reactions

The sodium carboxylate group in sodium benzo[d]oxazole-2-carboxylate is relatively unreactive in its salt form. To undergo esterification or amidation, it must first be converted into a more reactive species. This typically involves protonation to the corresponding carboxylic acid, followed by activation.

Esterification: The formation of an ester from benzo[d]oxazole-2-carboxylic acid can be achieved through several standard protocols. Fischer esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic approach. Alternatively, the carboxylic acid can be activated using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an alcohol. For more resistant alcohols, conversion of the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is effective, with the acyl chloride readily reacting with the alcohol, often in the presence of a non-nucleophilic base like pyridine.

Amidation: Similar to esterification, amidation requires the activation of the carboxylate. The most common laboratory methods involve the use of peptide coupling reagents. Reagents like EDCI, often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or dimethylaminopyridine (DMAP), convert the carboxylic acid into an active ester intermediate that is readily attacked by a primary or secondary amine to form the corresponding amide. nih.gov This method is widely employed due to its mild conditions and high efficiency. nih.gov The synthesis of various amide derivatives from related heterocyclic carboxylic acids demonstrates the broad applicability of this transformation. nih.gov

TransformationReagents & ConditionsIntermediateProduct
Esterification 1. HCl (to form R-COOH)2. R'-OH, H₂SO₄, HeatCarboxylic AcidEster (R-COOR')
1. HCl (to form R-COOH)2. R'-OH, EDCI, DMAPActive EsterEster (R-COOR')
1. HCl (to form R-COOH)2. SOCl₂3. R'-OH, PyridineAcyl ChlorideEster (R-COOR')
Amidation 1. HCl (to form R-COOH)2. R'R''NH, EDCI, HOBtActive EsterAmide (R-CONR'R'')
1. HCl (to form R-COOH)2. SOCl₂3. R'R''NHAcyl ChlorideAmide (R-CONR'R'')
R represents the benzo[d]oxazole-2-yl moiety.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzo[d]oxazole Ring

The reactivity of the fused aromatic ring in benzo[d]oxazole is significantly influenced by the electron-withdrawing nature of the heterocyclic portion.

Electrophilic Aromatic Substitution (EAS): The oxazole (B20620) ring is an electron-deficient system, which deactivates the fused benzene (B151609) ring towards electrophilic attack compared to benzene itself. youtube.com The nitrogen atom at position 3 acts as a deactivating group through resonance, placing partial positive charges on the benzene ring, making it less nucleophilic. youtube.comyoutube.com Despite this deactivation, electrophilic substitution can occur, typically requiring more forcing conditions. The directing effects guide incoming electrophiles primarily to the C5 and C7 positions, which are meta to the deactivating nitrogen atom. Generally, electrophilic substitution on the oxazole ring itself is difficult unless an activating group is present. pharmaguideline.com

Nucleophilic Aromatic Substitution (NAS): The electron-deficient character of the benzoxazole (B165842) system makes it susceptible to nucleophilic attack. The C2 position is the most electrophilic site and is particularly prone to nucleophilic substitution, especially if a good leaving group is present. wikipedia.orgtandfonline.com While this compound itself does not have a leaving group at C2, this inherent reactivity is a key principle for the functionalization of related 2-substituted benzoxazoles (e.g., 2-halobenzoxazoles). Nucleophilic substitution on the benzene portion of the molecule is less common and would require strong activation by electron-withdrawing substituents on the carbocyclic ring. acs.org

Reaction TypePosition of AttackInfluencing FactorsTypical Conditions
Electrophilic C5 / C7Electron-withdrawing nature of the oxazole ring deactivates the benzene moiety.Strong electrophiles, potentially elevated temperatures.
Nucleophilic C2High electrophilicity of the C2 carbon due to adjacent O and N atoms. Requires a leaving group.Strong nucleophiles.

Metal-Catalyzed Coupling Reactions and Functionalization Pathways

Transition metal catalysis provides powerful tools for the functionalization of the benzo[d]oxazole core, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are otherwise difficult to construct.

Direct C-H activation has emerged as a highly efficient strategy for modifying heterocyclic systems. For benzoxazoles, palladium-catalyzed reactions are particularly prominent for functionalizing the C2 position. nih.gov This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. In a typical mechanism, a palladium(0) catalyst undergoes oxidative addition into an aryl halide. The resulting arylpalladium(II) species then coordinates to the benzoxazole, and a C-H bond at the acidic C2 position is cleaved in a concerted metalation-deprotonation step. Reductive elimination from the resulting intermediate yields the 2-arylbenzoxazole product and regenerates the palladium(0) catalyst. rsc.orgorganic-chemistry.org This methodology has been successfully applied to couple benzoxazoles with a wide variety of aryl chlorides, bromides, and triflates. nih.govnih.gov

Catalyst SystemCoupling PartnerPosition FunctionalizedReference
Pd(PPh₃)₄ / t-BuOLiAryl/Alkenyl BromidesC2 organic-chemistry.org
Pd(OAc)₂ / P(o-tol)₃Aryl HalidesC2 nih.gov
PdCl(dppb)(C₃H₅)Aryl BromidesC2 nih.gov

The nitrogen atom in the benzo[d]oxazole ring possesses a lone pair of electrons, allowing it to act as a ligand and coordinate with transition metals. This property has been exploited to create novel catalysts for various organic transformations. Benzoxazole-based ligands have been synthesized and complexed with a range of metals, including copper, cobalt, nickel, zinc, platinum, and vanadium. nih.govacs.orgmdpi.com For example, bidentate ligands incorporating a benzoxazole moiety have been used to create transition metal complexes that effectively bind to DNA and exhibit antitumor activity. nih.gov In the field of polymer chemistry, vanadium catalysts bearing oxazole-oxazoline ligands have shown activity in ethylene (B1197577) polymerization and copolymerization with norbornene. mdpi.com The electronic and steric properties of the benzoxazole ligand can be tuned by modifying its substituents, thereby influencing the catalytic activity and selectivity of the resulting metal complex. acs.org

Ring-Opening and Ring-Closing Reactions of the Benzo[d]oxazole Core

The stability of the benzo[d]oxazole ring is finite, and it can undergo cleavage under certain conditions, while numerous synthetic routes rely on its formation via cyclization.

Ring-Opening Reactions: The electrophilic C2 atom of the benzoxazole ring is susceptible to attack by strong nucleophiles, which can lead to ring-opening. For instance, the reaction of a benzoxazole with a nucleophile like an amine can initiate a nucleophilic attack at the C2 position, causing the cleavage of the C-O bond to form an o-aminophenol derivative. mdpi.com A copper-catalyzed ring-opening of benzoxazoles with iodobenzene (B50100) has been reported to generate 2-(diphenylamino)phenol derivatives. researchgate.net

Ring-Closing Reactions: The most common method for synthesizing the benzo[d]oxazole core is the condensation of an o-aminophenol with a carboxylic acid or its derivative (e.g., acid chlorides, esters, or aldehydes). nih.govorganic-chemistry.org These reactions typically proceed via the formation of an amide or imine intermediate, followed by an intramolecular cyclization and dehydration to furnish the aromatic heterocyclic ring. A variety of catalysts, including Brønsted acids, Lewis acids, and metal catalysts (e.g., copper, iron), can promote this transformation. nih.govrsc.org An intramolecular SNAr reaction of N-(2-halophenyl)amides is another powerful method for constructing the benzoxazole ring. nih.gov

Radical Reactions and Photochemical Transformations

While ionic pathways dominate many reactions of benzoxazoles, radical and photochemical processes offer alternative and unique functionalization strategies.

Radical Reactions: The benzo[d]oxazole system can participate in reactions involving radical intermediates. For example, asymmetric radical-type 1,2-alkoxy-sulfenylation of vinylarenes has been achieved using benzoxazole-2-thiols as radical precursors, catalyzed by chiral vanadyl complexes. acs.org Another study reported the reductive radical dearomatization of N-alkyl quinoline (B57606) quaternary ammonium (B1175870) salts, which, while not directly involving benzoxazole, demonstrates a strategy where radical attack on a heterocyclic system leads to complex polycyclic structures, a concept potentially applicable to benzoxazole derivatives. nih.gov

Photochemical Transformations: Benzoxazole derivatives can undergo transformations upon exposure to light. The most notable photochemical reaction is the transposition of a related isoxazole (B147169) ring into an oxazole ring. researchgate.netucd.ie This process is believed to proceed through a series of rearrangements triggered by UV light. Furthermore, styrylbenzazole derivatives have been investigated as photoswitches, where irradiation with light induces a reversible Z/E isomerization around the styryl double bond. diva-portal.org The efficiency and wavelength of this photoswitching are influenced by the specific substituents on the benzoxazole core. diva-portal.org While less common, direct photochemical synthesis and transformations involving the benzoxazole core can provide access to unique molecular architectures. researchgate.netnih.gov

Reaction Kinetics and Thermodynamic Analysis of Key Steps

Detailed quantitative analysis of the reaction kinetics and thermodynamics for transformations of this compound is limited in currently accessible literature. However, a qualitative understanding can be built upon established principles of physical organic chemistry and the known reactivity of similar heterocyclic compounds. Key transformations would likely include hydrolysis of the carboxylate and decarboxylation.

Hypothetical Kinetic and Thermodynamic Data for Hydrolysis

The hydrolysis of the carboxylate group to form benzo[d]oxazole-2-carboxylic acid would be a critical step to consider. The rate of this reaction would be influenced by factors such as pH, temperature, and the presence of catalysts.

A hypothetical representation of kinetic data for the hydrolysis of this compound under different conditions is presented below. This table is illustrative and not based on experimental data.

Interactive Data Table: Hypothetical Kinetic Data for Hydrolysis

EntryTemperature (°C)pHRate Constant (k, s⁻¹)Reaction Order
12541.2 x 10⁻⁵First
22573.5 x 10⁻⁶First
35044.8 x 10⁻⁵First
45071.4 x 10⁻⁵First

Thermodynamic Considerations for Decarboxylation

The decarboxylation of this compound, likely proceeding through its carboxylic acid form, is another important transformation. The stability of the resulting carbanion or equivalent intermediate on the benzoxazole ring would significantly influence the thermodynamics of this reaction.

An illustrative table of potential thermodynamic parameters for the decarboxylation reaction is provided. These values are hypothetical and intended to represent the expected thermodynamic profile.

Interactive Data Table: Hypothetical Thermodynamic Parameters for Decarboxylation

ParameterValueUnits
Enthalpy of Reaction (ΔH)-25kJ/mol
Entropy of Reaction (ΔS)+80J/(mol·K)
Gibbs Free Energy (ΔG) at 298 K-48.84kJ/mol

It is important to emphasize that the data presented in these tables are hypothetical and for illustrative purposes only. Rigorous experimental studies are required to determine the actual kinetic and thermodynamic parameters for reactions involving this compound. Such studies would involve techniques like UV-Vis spectroscopy to monitor reaction rates and calorimetry to measure thermodynamic changes.

Applications of Sodium Benzo D Oxazole 2 Carboxylate in Advanced Chemical Synthesis and Materials Science

Utilization as a Building Block for Complex Heterocyclic Systems

The planar, aromatic structure of the benzo[d]oxazole core makes it an excellent foundation for constructing more elaborate heterocyclic architectures. chemicalbook.comwikipedia.org This scaffold is frequently found in bioactive natural products and is a key component in medicinal chemistry for creating compounds with a wide range of pharmacological activities. nih.govnih.govrsc.org The primary route to many benzoxazole (B165842) derivatives involves the condensation of 2-aminophenols with various reagents, establishing the core structure which can then be further modified. ajchem-a.comnih.govrsc.org

The benzo[d]oxazole-2-carboxylate moiety is a pivotal precursor for generating a diverse library of novel benzoxazole derivatives. The carboxylic acid or its corresponding ester at the 2-position serves as a key functional group that can undergo numerous chemical transformations. researchgate.net For instance, the condensation of 2-aminophenol (B121084) with carboxylic acids or their derivatives is a standard method for creating the initial benzoxazole ring system. ajchem-a.comresearchgate.net

Once formed, the carboxylate group can be converted into amides, esters, or other functional groups, leading to compounds with tailored properties. Research has demonstrated the synthesis of various 2-substituted benzoxazoles, which show a broad spectrum of biological activities, including antimicrobial and anticancer effects. nih.gov The synthesis of phortress (B1677703) analogues, for example, involved the bioisosteric replacement of a benzothiazole (B30560) core with a benzoxazole system, highlighting the role of this scaffold in designing new potential therapeutic agents. nih.gov

Table 1: Synthesis of Various Benzoxazole Derivatives
Derivative TypeSynthetic PrecursorsKey Reaction TypeReference
2-Arylbenzoxazoles2-Aminophenol and Aromatic AldehydesCondensation Reaction ajchem-a.comnih.govajchem-a.com
Benzoxazole-2-carboxylate EstersEthyl-oxalamide derivatives of 2-aminophenolMitsunobu Reaction (Cyclization) researchgate.net
2-Arylbenzoxazoles2-HaloanilidesCopper-catalyzed Intramolecular Cyclization rsc.org
Substituted ImidazolesBenzo[d]oxazol-2-yl(aryl)methaniminesDimerization/Ring Transformation mdpi.com

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form complex products. The benzoxazole scaffold is a valuable participant in such reactions. While direct use of Sodium benzo[d]oxazole-2-carboxylate as a scaffold is not extensively documented, MCRs are a key method for synthesizing functionalized benzoxazole derivatives. researchgate.net For example, copper-catalyzed MCRs have been developed for the facile synthesis of substituted benzoxazole derivatives under mild conditions. rsc.org These reactions often proceed through the formation of intermediate species, like phenoxyl radicals, which facilitate the assembly of the final heterocyclic product. rsc.org The ability to generate a library of complex molecules from simple starting materials underscores the importance of the benzoxazole framework in modern synthetic chemistry. researchgate.netresearchgate.net

Role in Supramolecular Chemistry and Self-Assembly

There is academic evidence suggesting the involvement of benzoxazole derivatives in supramolecular chemistry. The planar nature of the benzoxazole ring, combined with the presence of hydrogen bond acceptors (nitrogen and oxygen atoms), facilitates non-covalent interactions like π–π stacking and hydrogen bonding. chemicalbook.com These interactions are crucial for the self-assembly of molecules into larger, ordered structures. Such self-assembly has been noted in tropylium-oxazolidinyl peptides, which are considered promising analogs of benzoxazolidine for developing therapeutic drugs due to their ability to form structures through hydrogen bonding. researchgate.net

Development of Advanced Materials (e.g., polymers, optoelectronic materials)

The benzoxazole moiety is a significant component in the field of materials science, particularly for developing advanced materials with specific optical and electronic properties. researchgate.netresearchgate.netresearchgate.net

Key applications include:

Polymers: Novel poly(benzoxazole imide)s (PBOPIs) have been synthesized using diamine monomers containing the benzoxazole moiety. rsc.org These polymers exhibit excellent thermal stability, high glass transition temperatures, and good mechanical properties, making them suitable for high-performance applications. rsc.org

Optoelectronic Materials: Benzoxazole derivatives are explored for their use in organic electronics. researchgate.net Quantum chemical studies have been performed to optimize the electronic structure and optoelectronic properties of vinyl-fused benzoxazoles. Boron-complexed dyes based on benzoxazole are being developed for applications in light-emitting diodes (LEDs) and as stimuli-responsive sensors. nih.gov A novel derivative, 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON), has shown exceptional properties for optoelectronics, including elasticity, piezochromic shifts (color change with pressure), and performance as an optical waveguide, making it ideal for flexible sensors and devices. researchgate.netsciengine.com

Applications in Analytical Chemistry

While the primary applications of benzoxazole derivatives are in medicinal chemistry and materials science, their unique properties also suggest potential use in analytical chemistry. Boron-complexed benzoxazole dyes, for instance, are being investigated for bioimaging and as sensors that respond to mechanical stimuli (mechanochromic luminescence). nih.gov This responsiveness to external factors like pressure makes them candidates for developing advanced sensors for data recording and pressure sensing. nih.gov However, widespread application as a standard analytical reagent for non-biological detection is not yet extensively documented in the reviewed literature.

Table of Mentioned Compounds

Compound NameRole / Context
This compoundSubject of the article; precursor/intermediate
Benzo[d]oxazole-2-carboxylic acidParent acid of the primary subject
2-AminophenolCommon precursor for benzoxazole synthesis
Poly(benzoxazole imide)s (PBOPIs)High-performance polymers derived from benzoxazole monomers
1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON)Multifunctional derivative for optoelectronics
PhortressAnticancer prodrug; used as a reference for designing new benzoxazole analogues
Benzo[d]oxazol-2-yl(aryl)methaniminesKey intermediates in the synthesis of substituted imidazoles

Advanced Spectroscopic and Crystallographic Elucidation of Sodium Benzo D Oxazole 2 Carboxylate and Its Reaction Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Sodium benzo[d]oxazole-2-carboxylate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

While specific NMR data for this compound is not extensively published, the expected chemical shifts can be inferred from its parent compound, benzo[d]oxazole-2-carboxylic acid, and related derivatives. nih.govnih.govnih.gov For instance, in derivatives of 2-(p-substitutedphenyl)-5-[(p-substitutedphenyl)sulfonylamido]benzoxazole, the protons of the benzoxazole (B165842) ring typically appear in the aromatic region of the ¹H NMR spectrum. nih.gov Similarly, for N-(2-fluoro-5-nitrophenyl)acetamide, the protons on the substituted benzene (B151609) ring are observed in distinct regions of the spectrum. nih.gov

The ¹³C NMR spectrum is particularly informative for identifying the carbon skeleton. The carbonyl carbon of the carboxylate group is expected to be significantly deshielded, appearing at a high chemical shift value. The carbons of the benzoxazole ring will have characteristic shifts reflecting their electronic environment. In related benzoxazole derivatives, these carbons have been well-characterized. nih.govnih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H4/H77.8 - 8.2C2 (carboxylate)
H5/H67.3 - 7.6C3a/C7a (bridgehead)
--C4/C7
--C5/C6

Note: The predicted values are based on the analysis of related benzoxazole derivatives and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the adjacent aromatic protons on the benzene ring, aiding in their specific assignment.

HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the signals of the protonated carbons in the benzoxazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying the quaternary carbons, such as the bridgehead carbons and the carboxylate carbon, by observing their long-range couplings to the aromatic protons.

The application of these 2D NMR techniques has been demonstrated in the structural elucidation of various complex benzoxazole derivatives, confirming their utility in the detailed analysis of this compound. nih.govnih.gov

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

This study reveals that the benzoxazole ring system is nearly planar. nih.gov The bond lengths and angles are consistent with the expected values for such a heterocyclic system. nih.gov It is anticipated that this compound would exhibit a similar planar benzoxazole core. The ionic interaction between the sodium cation and the carboxylate anion would be a key feature of its crystal packing. The potential for various coordination modes of the sodium ion with the carboxylate and the nitrogen atom of the oxazole (B20620) ring could lead to the formation of different polymorphic structures. Rigorous validation of any crystalline form would necessitate SCXRD analysis. nih.gov

Interactive Data Table: Key Crystallographic Parameters for Methyl 1,3-benzoxazole-2-carboxylate

Parameter Value Reference
Crystal SystemMonoclinic nih.gov
Space GroupP2₁ nih.gov
a (Å)Value not available nih.gov
b (Å)Value not available nih.gov
c (Å)Value not available nih.gov
α (°)90 nih.gov
β (°)Value not available nih.gov
γ (°)90 nih.gov

Note: Detailed cell parameters were not provided in the cited abstract.

Advanced Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which are crucial for confirming the molecular formula of this compound and its reaction intermediates. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For carboxylate derivatives, a common fragmentation pathway involves the loss of carbon dioxide from the molecular ion. libretexts.org In the case of this compound, the fragmentation would likely involve the loss of CO₂ and potentially the sodium atom, leading to characteristic fragment ions that can be used for identification. The mass spectra of related benzoxazole derivatives often show fragmentation patterns that help in confirming the core structure. researchgate.netnih.gov

Advanced MS techniques, such as those coupled with liquid chromatography (LC-MS), are particularly useful for monitoring the progress of reactions involving this compound, allowing for the identification of intermediates and byproducts in complex reaction mixtures.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing information about the functional groups present and the nature of the chemical bonds.

For this compound, the IR spectrum is expected to be dominated by strong absorptions corresponding to the carboxylate group. The asymmetric and symmetric stretching vibrations of the COO⁻ group typically appear in the regions of 1650-1550 cm⁻¹ and 1450-1360 cm⁻¹, respectively. The presence of these strong bands would be a clear indicator of the carboxylate functionality. The characteristic vibrations of the benzoxazole ring, including C=N and C-O-C stretching, would also be present. researchgate.net

In the parent carboxylic acid, a broad O-H stretching band would be observed in the high-frequency region (around 3000 cm⁻¹), and a strong C=O stretching band from the carboxylic acid would be present around 1700 cm⁻¹. spectroscopyonline.comresearchgate.net The disappearance of the broad O-H stretch and the shift of the carbonyl absorption to lower wavenumbers upon formation of the sodium salt are key spectral changes that can be monitored.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylate (COO⁻)Asymmetric stretch1650 - 1550
Carboxylate (COO⁻)Symmetric stretch1450 - 1360
Benzoxazole RingC=N stretch~1600
Benzoxazole RingC-O-C stretch~1250
Aromatic C-HBending900 - 675

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule and its photophysical properties. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the benzoxazole ring system. youtube.com

Many benzoxazole derivatives are known to be fluorescent, and this property is often sensitive to the substitution pattern and the environment. nih.govacs.org The fluorescence spectrum of this compound would provide information about its excited state properties. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can give insights into the structural relaxation in the excited state. youtube.com

The study of the electronic spectra is important for understanding the photochemistry of the molecule and for potential applications in areas such as fluorescent probes and organic light-emitting diodes (OLEDs). The absorption properties of benzoxazole derivatives are also relevant to their use as UV filters. scielo.br

Computational Chemistry and Theoretical Studies on Sodium Benzo D Oxazole 2 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations have been extensively applied to the benzoxazole (B165842) scaffold to elucidate its structural and reactivity characteristics. researchgate.net In the context of Sodium Benzo[d]oxazole-2-carboxylate, DFT methods such as B3LYP with various basis sets (e.g., 6-311++G(d,p)) are employed to model its geometry and electronic distribution, often incorporating solvent effects through models like the Polarizable Continuum Model (PCM). researchgate.netresearchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.com

For benzoxazole derivatives, HOMO and LUMO analyses are used to predict the sites of electrophilic and nucleophilic attack and to understand charge transfer phenomena within the molecule. researchgate.net In this compound, the HOMO is expected to be localized over the electron-rich benzoxazole ring system, while the LUMO would likely be centered on the carboxylate group, indicating the regions susceptible to electron donation and acceptance, respectively.

Table 1: Illustrative Frontier Molecular Orbital Data for a Benzoxazole Derivative

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7
Note: This table provides example data typical for benzoxazole derivatives and is for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. The MEP map uses a color spectrum to indicate regions of varying electrostatic potential. Red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas denote regions of low electron density (positive potential), susceptible to nucleophilic attack. Green regions represent neutral potential.

For this compound, the MEP surface would highlight the negative potential around the oxygen atoms of the carboxylate group, making this site a likely point of interaction with the sodium cation and other electrophiles. The aromatic rings would exhibit a more complex potential landscape, guiding intermolecular interactions.

To quantify the reactivity predicted by HOMO-LUMO analysis and MEP surfaces, global and local reactivity descriptors are calculated. irjweb.com

Local Reactivity Descriptors : Fukui functions are employed to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions help in pinpointing specific atoms that are most likely to participate in a chemical reaction.

These descriptors are crucial for understanding the chemical behavior of this compound in various reaction environments.

Table 2: Key Global Reactivity Descriptors

DescriptorDefinition
Chemical Hardness (η)Resistance to change in electron distribution
Chemical Softness (S)Reciprocal of hardness, indicates reactivity
Electrophilicity Index (ω)Measures the ability to accept electrons
Note: This table defines common global reactivity descriptors used in DFT studies.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations are used to explore the conformational landscape of flexible molecules and to study their interactions with surrounding molecules, such as solvents or biological macromolecules. nih.gov

For this compound, MD simulations can reveal the preferred conformations of the molecule in solution and the nature of its interactions with water molecules or other solvents. This is particularly important for understanding its solubility and how it might bind to a biological target. Conformational studies on related benzoxazole structures have shown that the planarity of the ring system is a key feature, which can be influenced by substituents. nih.gov

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surfaces of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways. For instance, DFT calculations have been used to elucidate the cyclization mechanisms in the synthesis of benzoxazole derivatives, helping to explain experimental observations of product selectivity. researchgate.netmarmara.edu.trebyu.edu.tr

In the context of reactions involving this compound, computational studies can be employed to model its synthesis or its participation in further chemical transformations, providing a detailed, step-by-step understanding of the reaction mechanism.

Quantitative Structure-Reactivity Relationships (QSRR) in Chemical Contexts

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. By developing QSRR models, it is possible to predict the reactivity of new, unsynthesized compounds.

For a series of substituted this compound derivatives, QSRR models could be developed to predict their reaction rates or equilibrium constants based on calculated descriptors such as electronic properties (e.g., Hammett parameters derived from DFT), steric parameters, and hydrophobic parameters. These models are valuable in the rational design of new molecules with desired reactivity profiles.

Prediction of Spectroscopic Parameters

The prediction of NMR spectra is a key application of computational chemistry. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used in conjunction with DFT to calculate the isotropic shielding constants of nuclei, which can then be converted to chemical shifts. nih.govmdpi.com For this compound, theoretical calculations would likely predict the chemical shifts for the aromatic protons and carbons of the benzoxazole core, as well as for the carboxylate carbon. The predicted shifts would be sensitive to the electronic environment of each nucleus, influenced by the electron-withdrawing nature of the oxazole (B20620) ring and the carboxylate group. For instance, in related benzo[d]oxazole derivatives, the aromatic protons typically appear as multiplets in the range of 7.0-8.0 ppm in the ¹H NMR spectrum. nih.gov The carboxylate carbon would be expected to have a characteristic chemical shift in the ¹³C NMR spectrum, typically in the range of 160-180 ppm. It is important to note that the presence of the sodium counter-ion would have a minimal effect on the predicted NMR spectra in solution, as the salt is expected to be fully dissociated.

Theoretical IR spectroscopy is another valuable tool for characterizing molecular structure. DFT calculations can be used to compute the vibrational frequencies and corresponding intensities of a molecule. researchgate.net For this compound, the predicted IR spectrum would exhibit characteristic bands corresponding to the vibrations of the benzoxazole ring and the carboxylate group. Key predicted vibrations would include the C=N stretching of the oxazole ring, aromatic C-H stretching, and the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻). The strong absorption of the C=O stretch in carboxylic acids, typically found between 1710 and 1680 cm⁻¹ for aromatic acids, is a key diagnostic peak. spectroscopyonline.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. globalresearchonline.net The calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, the predicted UV-Vis spectrum would likely show absorptions in the UV region, arising from π-π* transitions within the conjugated benzoxazole system. The position and intensity of these absorptions would be influenced by the electronic nature of the substituents on the benzoxazole ring.

A hypothetical data table summarizing the predicted spectroscopic parameters for benzo[d]oxazole-2-carboxylic acid, as a proxy for its sodium salt, is presented below. These values are illustrative and would need to be confirmed by specific computational studies.

Parameter Predicted Value Range Spectroscopic Method
¹H Chemical Shifts (aromatic)7.0 - 8.5 ppmNMR
¹³C Chemical Shift (carboxylate)160 - 170 ppmNMR
IR Frequency (C=N stretch)1600 - 1650 cm⁻¹IR
IR Frequency (COO⁻ asymm. stretch)1550 - 1610 cm⁻¹IR
IR Frequency (COO⁻ symm. stretch)1400 - 1450 cm⁻¹IR
UV-Vis λmax250 - 300 nmUV-Vis

Non-Covalent Interaction Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and reactivity of molecules. nih.gov Computational methods provide a powerful means to visualize and quantify these weak interactions. For this compound, NCI analysis can reveal important details about intramolecular and intermolecular interactions.

A widely used method for analyzing NCIs is the Non-Covalent Interaction (NCI) plot, also known as Reduced Density Gradient (RDG) analysis. youtube.comjussieu.fr This method is based on the electron density (ρ) and its reduced gradient (s). By plotting the RDG against the sign of the second eigenvalue of the Hessian of the electron density multiplied by the electron density (sign(λ₂)ρ), it is possible to identify and characterize different types of non-covalent interactions. The resulting plots are typically visualized as colored isosurfaces in the molecular structure, where different colors represent different types of interactions:

Blue surfaces indicate strong attractive interactions, such as hydrogen bonds.

Green surfaces represent weak, delocalized attractive interactions, such as van der Waals forces.

Red surfaces signify repulsive interactions, often found in sterically crowded regions or within rings.

In the context of this compound, an NCI plot would likely reveal several key features. Intramolecularly, there may be weak van der Waals interactions between the different parts of the benzoxazole ring system. Intermolecularly, in the solid state or in concentrated solutions, NCI analysis could visualize the ionic interactions between the sodium cation and the carboxylate anion. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules could be identified as broad, green isosurfaces between the molecular planes. researchgate.net

The analysis of NCIs is particularly important for understanding how the molecule interacts with its environment, such as solvent molecules or biological receptors. For instance, an NCI analysis of the hydrated sodium salt would show the hydrogen bonding network between water molecules and the carboxylate group, as well as potential weak interactions with the benzoxazole ring.

A hypothetical data table summarizing the types of non-covalent interactions that could be identified in this compound using NCI analysis is provided below.

Interaction Type Description Visual Representation in NCI Plot
Ionic InteractionElectrostatic attraction between the sodium cation (Na⁺) and the carboxylate anion (COO⁻).Typically characterized by a significant charge transfer and would appear as a region of strong attraction.
π-π StackingAttractive interaction between the aromatic π-systems of adjacent benzoxazole rings.A broad, green isosurface located between the planes of the aromatic rings.
Hydrogen BondingIn the presence of protic solvents (e.g., water), hydrogen bonds would form between the solvent molecules and the oxygen atoms of the carboxylate group.Blue or bluish-green isosurfaces between the hydrogen bond donor and acceptor atoms.
van der Waals ForcesWeak, dispersive forces contributing to the overall stability of the molecular packing.Extensive green isosurfaces covering the molecular surface.

This computational approach provides a detailed and intuitive picture of the non-covalent forces that govern the behavior of this compound at the molecular level.

Synthetic Strategies and Reactivity of Benzo D Oxazole 2 Carboxylate Derivatives and Analogues

Structural Modifications of the Carboxylate Group

The carboxylate group at the C2-position of the benzo[d]oxazole ring serves as a versatile handle for a variety of chemical transformations. Its conversion into other functional groups such as esters, amides, and acyl chlorides is fundamental to building molecular diversity.

Research has demonstrated the synthesis of benzo[d]oxazole derivatives with an ester group at the C-2 position through one-pot protocols. marmara.edu.trresearchgate.net For instance, the reaction of 2-aminophenol (B121084) derivatives with ethyl-oxalamide under mild conditions using Mitsunobu reagents (DEAD and PPh3) directly yields the corresponding ethyl benzo[d]oxazole-2-carboxylate derivatives. marmara.edu.trresearchgate.net This cyclization reaction highlights an efficient method for installing the carboxylate functionality in its ester form.

Further modifications can be inferred from standard organic synthesis principles and related heterocyclic systems. The carboxylic acid, which can be obtained from the sodium salt or by hydrolysis of the corresponding ester, is a key intermediate. ascendexllc.com This acid can be activated, for example, by conversion to an acyl chloride, which then serves as a reactive electrophile for the synthesis of a wide range of amides and other esters. While direct modification of sodium benzo[d]oxazole-2-carboxylate is less commonly detailed, its conversion to the more reactive ester or acid form is a standard preliminary step for subsequent structural diversification. nih.gov The synthesis of various 2-substituted benzoxazoles often begins with precursors that can be derived from the carboxylate, underscoring its importance as a foundational functional group. organic-chemistry.org

Table 1: Examples of C2-Carboxylate Group Modifications Use the interactive controls to filter and explore the data.

Derivative TypeSynthetic ApproachKey ReagentsReference
Ethyl EsterOne-pot cyclization of 2-aminophenol derivatives.Ethyl-oxalamide, DEAD, PPh3 marmara.edu.trresearchgate.net
Methyl EsterEsterification of the corresponding carboxylic acid.Methanol, Acid Catalyst researchgate.net
N-Substituted AmideAcylation of an amine with an activated C2-carboxylic acid derivative (e.g., acyl chloride).Amine, Acyl Chloride nih.govnih.gov
Acyl ChlorideTreatment of the C2-carboxylic acid with a chlorinating agent.Thionyl Chloride (SOCl₂) or Oxalyl Chloride

Functionalization of the Benzo[d]oxazole Core

The benzene (B151609) ring of the benzo[d]oxazole system is amenable to functionalization, allowing for the introduction of various substituents that can modulate the molecule's electronic properties, solubility, and biological activity. Common strategies include electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

The synthesis of 2-substituted benzoxazoles can be achieved through the cyclization of appropriately substituted 2-aminophenols. nih.gov This approach allows for the incorporation of substituents onto the benzene ring prior to the formation of the heterocyclic system. For example, 2-aminophenols bearing methyl, chloro, bromo, nitro, and methoxy (B1213986) groups have been successfully used in cyclization reactions. organic-chemistry.org

More direct functionalization methods have also been developed. A synthesis of benzo[d]oxazoles via an N-deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) cyclization sequence from anilide precursors has been reported. nih.gov This method relies on the presence of electron-withdrawing groups at the C5 position to activate the ring towards cyclization. nih.gov Furthermore, the introduction of bulky substituents like tert-butyl groups onto the benzoxazole (B165842) core has been shown to enhance properties such as lipophilicity, which can be crucial for applications in materials science and medicinal chemistry. acs.org

Table 2: Selected Functionalization Reactions of the Benzo[d]oxazole Core

Reaction Type Position(s) Targeted Reagents/Conditions Notes Reference
Nitration 5 and/or 7 HNO₃, H₂SO₄ Classic electrophilic aromatic substitution. researchgate.net
Halogenation Various N-Bromosuccinimide (NBS) Provides handles for cross-coupling. researchgate.net
SNAr Cyclization 5 K₂CO₃, DMF Requires an activating group (e.g., NO₂, CN) at C5. nih.gov
Alkylation 5, 7 Friedel-Crafts type Introduction of tert-butyl groups to increase lipophilicity. acs.org

The nature and position of substituents on the benzo[d]oxazole core significantly influence the molecule's reactivity and the selectivity of subsequent reactions. These effects are critical for designing efficient synthetic routes and for fine-tuning the properties of the final products.

Studies on the synthesis of benzoxazole-2-carboxylate derivatives have revealed distinct electronic effects. It was observed that electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position of the benzene ring increase the yield of the cyclization product. marmara.edu.trresearchgate.net Conversely, the presence of a carboxylic acid group directly on the benzene ring was found to inhibit the cyclization reaction altogether. marmara.edu.trresearchgate.net

A clear quantitative relationship between substituent effects and reactivity was demonstrated in the synthesis of benzo[d]oxazoles via SNAr cyclization. nih.gov The temperature required for the cyclization of benzanilides was directly correlated with the electron-withdrawing strength of the activating group at the C5 position. The reaction proceeded at lower temperatures with more potent activating groups, following the order: nitro (90 °C) > cyano (115 °C) > methoxycarbonyl (120 °C) > trifluoromethyl (130 °C). nih.gov These findings highlight how electronic factors govern the energy barrier of the reaction.

Furthermore, substituents can influence the fundamental electronic properties of the molecule. For example, the introduction of a methyl group, which acts as an electron donor, can affect the HOMO-LUMO energy gap of the system. acs.org

Table 3: Influence of Substituents on Benzo[d]oxazole Synthesis and Reactivity

Substituent Position Substituent Type Observed Effect Reference
C5 Electron-Donating Increases cyclization yield in one-pot synthesis. marmara.edu.trresearchgate.net
C6 Electron-Withdrawing Increases cyclization yield in one-pot synthesis. marmara.edu.trresearchgate.net
Benzene Ring Carboxylic Acid Inhibits cyclization. marmara.edu.trresearchgate.net
C5 Electron-Withdrawing (e.g., NO₂, CN, CF₃) Activates ring for SNAr cyclization; stronger groups allow for lower reaction temperatures. nih.gov

Synthesis of Poly-Functionalized Benzo[d]oxazole Systems

The construction of benzo[d]oxazole systems bearing multiple substituents requires multi-step synthetic strategies that carefully orchestrate the introduction of different functional groups. These strategies often involve a combination of building block synthesis and subsequent functionalization reactions.

A common approach involves a sequence of reactions starting from a substituted anthranilic acid derivative. researchgate.net This can include:

Esterification of the carboxylic acid.

Protection of the amine group.

Reduction of another functional group (e.g., a nitro group to an amine).

Halogenation (e.g., bromination with NBS) to install a handle for later reactions.

Condensation and Cyclization to form the final heterocyclic core. researchgate.net

This methodical approach allows for the regioselective placement of substituents. For instance, copper(I)-mediated cyclization of ortho-brominated precursors has been used to generate cyano-functionalized benzothiazoles, a strategy that is conceptually applicable to benzo[d]oxazoles. researchgate.net The synthesis of complex structures like 5,7-ditert-butyl-2-phenylbenzo[d]oxazole also represents the creation of a poly-functionalized system, where the substituents are introduced to modulate physical properties like lipophilicity. acs.org Another example includes benzo[1,2-d:4,5-d′]bis(oxazole) (BBO), a polycyclic aromatic system composed of a benzene ring fused with two oxazole (B20620) rings, which serves as a building block for conjugated polymers. researchgate.net

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into benzo[d]oxazole derivatives is of significant interest, particularly for applications in medicinal chemistry. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, producing a specific enantiomer or diastereomer.

One successful strategy involves the synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. nih.gov In this work, the (S)-configuration of a substituted phenoxyl side chain at the C2 position of the propanoic acid moiety was shown to be crucial for achieving excellent antibacterial activity. nih.gov This highlights how stereochemistry on a substituent attached to the benzo[d]oxazole core can profoundly impact biological function.

Another powerful approach involves the stereoselective formation of more complex fused ring systems. A method for the stereoselective synthesis of tetrahydro-6H-benzo[e] marmara.edu.trresearchgate.netoxazino[4,3-a] marmara.edu.trresearchgate.netdiazepine-6,12(11H)-diones has been developed using a solid-phase strategy starting from polymer-supported Ser(tBu)-OH. nih.gov The key steps included a trifluoroacetic acid-mediated cleavage from the resin, followed by a stereoselective reduction. This process yielded the target compounds with full retention of the configuration at the newly formed stereocenter. nih.gov

Comparative Reactivity Studies of Analogous Heterocyclic Carboxylates

Understanding the reactivity of benzo[d]oxazole-2-carboxylates in the context of other similar heterocyclic systems, such as benzothiazoles and oxazoles, provides valuable chemical insight. Many synthetic methods developed for benzoxazoles are directly transferable to the synthesis of benzothiazoles, often with only a change in the starting nucleophile from 2-aminophenol to 2-aminothiophenol. organic-chemistry.orgnih.govnih.gov While the reaction conditions are often similar, the yields and reaction rates can differ, reflecting the different nucleophilicity of the phenolic oxygen versus the thiophenolic sulfur.

For example, methods for synthesizing 2-substituted benzoxazoles and benzothiazoles from carboxylic acids using Lawesson's reagent under microwave irradiation have been reported to be effective for both systems. organic-chemistry.org Similarly, a method using triflic anhydride (B1165640) and 2-fluoropyridine (B1216828) to synthesize 2-substituted benzoxazoles from tertiary amides was also successfully extended to the synthesis of 2-substituted benzothiazoles. nih.gov

The reactivity of the simpler, non-fused oxazole ring can also be contrasted with the benzo[d]oxazole system. The oxazole ring itself can serve as a versatile precursor to other molecules through ring-opening and recyclization reactions. researchgate.net Furthermore, the predictable and regioselective metallation chemistry of oxazoles, particularly at the C2 position, allows for a wide range of cross-coupling reactions to build complexity. researchgate.netsigmaaldrich.com The fusion of the benzene ring in benzo[d]oxazole generally imparts greater aromatic stability, potentially making it less susceptible to the ring-opening reactions observed in simpler oxazoles.

Future Directions and Emerging Research Avenues for Benzo D Oxazole 2 Carboxylate Chemistry

Exploration of Novel and Untapped Synthetic Routes

The classical synthesis of 2-substituted benzoxazoles often involves the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions. nih.gov Recent advancements have focused on milder and more efficient protocols. A key method for obtaining benzo[d]oxazole-2-carboxylate esters involves the one-pot cyclization of ethyl-oxalamide derivatives of 2-aminophenol (B121084) using Mitsunobu reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃) under mild conditions. marmara.edu.trresearchgate.net

Future explorations are likely to move beyond these established methods to further enhance efficiency and sustainability. Untapped synthetic strategies could include:

Photoredox Catalysis: Visible-light-mediated synthesis represents a mild and green alternative. Protocols using photocatalysts like Eosin Y have been developed for creating 2-aryl benzoxazoles from α-keto acids, a method that could potentially be adapted for 2-carboxylate synthesis by using appropriate precursors, offering a metal-free pathway with CO₂ as the only byproduct. researchgate.net

Electrochemical Synthesis: Electrochemical methods offer another green approach, minimizing the use of chemical oxidants and reagents. The electrochemical deoxygenative synthesis of oxazoles from carboxylic acids could be a promising, though challenging, avenue to explore for benzo[d]oxazole-2-carboxylate synthesis. nih.gov

Novel Cyclization Precursors and Reactions: The development of creative precursors that can undergo novel cyclization cascades is a significant area of interest. This includes exploring reactions like the Smiles rearrangement, which has been used to create 2-aminobenzoxazoles and could be re-engineered for carboxylate derivatives. acs.org Another approach involves the Tf₂O-promoted activation of tertiary amides, which enables a cascade of nucleophilic addition and intramolecular cyclization to form the benzoxazole (B165842) core under mild conditions. nih.gov

A summary of established and emerging synthetic approaches is presented below.

Synthetic Method Precursors Key Reagents/Conditions Advantages Reference
Mitsunobu CyclizationEthyl-oxalamide derivatives of 2-aminophenolDEAD, PPh₃Mild conditions, one-pot protocol marmara.edu.tr, researchgate.net
Condensation2-Aminophenol, Carboxylic Acid/DerivativesMethanesulfonic acid, p-TsOH, MicrowaveDirect, compatible with various functional groups researchgate.net, ijpbs.com, researchgate.net
Photoredox CatalysisBenzoxazole, α-Keto AcidsEosin Y, Visible LightMild, metal-free, green researchgate.net
Amide Activation2-Aminophenol, Tertiary AmidesTriflic Anhydride (B1165640) (Tf₂O), 2-Fluoropyridine (B1216828)Mild, versatile for 2-substitution nih.gov

Development of Advanced Catalytic Systems for Functionalization

The move from stoichiometric reagents to catalytic systems has been a major leap forward in benzoxazole synthesis. nih.gov Early methods often required harsh conditions, but modern catalysis offers milder, more selective, and sustainable alternatives. nih.gov

Future research will likely focus on developing even more sophisticated catalytic systems:

Earth-Abundant Metal Catalysis: While palladium has been effective for C-H functionalization, there is a strong push towards using more sustainable and less expensive metals. organic-chemistry.org Copper-catalyzed methods, such as the cyclization of ortho-haloanilides or the dehydrogenative coupling of alcohols, are already well-established and continue to be refined. ijpbs.comorganic-chemistry.org Iron-catalyzed redox condensation of o-hydroxynitrobenzenes with alcohols also provides an effective route. Research into cobalt-catalyzed decarboxylative cross-coupling reactions is opening new pathways for C-H heteroarylation. researchgate.net

Nanocatalysis: The use of heterogeneous nanocatalysts, such as copper(II) oxide or Ag@TiO₂ composites, is a growing trend. ijpbs.comorganic-chemistry.org These catalysts offer high efficiency, easy recovery, and recyclability, aligning with the principles of green chemistry. Future work could involve designing novel bimetallic or core-shell nanoparticles to achieve unique reactivity and selectivity.

Organocatalysis: Metal-free catalytic systems are highly desirable. N-Heterocyclic Carbenes (NHCs) have been shown to catalyze the intramolecular cyclization of aldimines to form 2-arylbenzoxazoles. organic-chemistry.org Similarly, Brønsted acidic ionic liquids have been used as efficient, reusable catalysts for the condensation of 2-aminophenols with aldehydes under solvent-free conditions. nih.govrsc.org Expanding the scope of these organocatalysts to the synthesis of 2-carboxylate derivatives is a logical next step.

Catalyst Type Example Catalyst Reaction Type Key Features Reference
Copper-basedCuI / 1,10-phenanthrolineIntramolecular CyclizationEffective for C-O bond formation organic-chemistry.org
Ruthenium-basedRuthenium ComplexesAcceptorless Dehydrogenative CouplingCouples primary alcohols with 2-aminophenol ijpbs.com
NanoparticlesCopper(II) oxide, Ag@TiO₂Cyclization / CouplingHeterogeneous, recyclable, sustainable organic-chemistry.org, ijpbs.com
Ionic LiquidsBrønsted Acidic Ionic Liquid (BAIL) GelCondensation / AromatizationReusable, solvent-free conditions nih.gov, rsc.org
OrganocatalystsN-Heterocyclic Carbenes (NHCs)Intramolecular CyclizationMetal-free, mild conditions organic-chemistry.org

Integration into Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry is emerging as a powerful technology for the synthesis of heterocyclic compounds, offering significant advantages in safety, scalability, and efficiency over traditional batch processing. While specific reports on the flow synthesis of Sodium benzo[d]oxazole-2-carboxylate are not yet prevalent, the successful application of flow processes to other functionalized benzoxazoles demonstrates its immense potential.

Key future directions in this area include:

Process Intensification: Flow reactors allow for precise control over reaction parameters such as temperature and residence time, which can significantly intensify reaction rates and improve yields.

Handling of Unstable Intermediates: The synthesis of benzoxazoles can involve unstable intermediates. Continuous flow processing minimizes the hold-up volume of these species, reducing the risk of decomposition and byproduct formation.

Multi-step Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous sequence without the need for intermediate isolation and purification. A future goal would be to design a fully automated flow process starting from simple precursors (e.g., a substituted 2-aminophenol and an oxalate (B1200264) derivative) to produce the final, purified this compound.

Advanced Computational Studies for Rational Design of Chemical Behavior

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules, guiding synthetic efforts in a more rational and efficient manner. nih.gov For the benzo[d]oxazole-2-carboxylate system, computational studies are crucial for several future research avenues.

Mechanism Elucidation: DFT calculations can model reaction pathways and transition states, providing deep insights into reaction mechanisms. For instance, computational modeling has been used to explain the observed preference for the 5-endo-trig cyclization pathway in the synthesis of ethyl benzoxazole-2-carboxylate derivatives, confirming that this route is kinetically and thermodynamically favored over other potential pathways. marmara.edu.trresearchgate.net

Predicting Reactivity and Selectivity: Quantum chemical parameters derived from DFT, such as HOMO-LUMO energy gaps and charge distributions, can predict the reactivity of different precursors. nih.gov This allows for the in silico screening of substrates to identify those most likely to succeed in a given reaction, saving significant experimental time and resources. For example, studies have shown that electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position of the 2-aminophenol ring increase the yield of the cyclized benzoxazole-2-carboxylate product, a finding that aligns with computational predictions. marmara.edu.trresearchgate.net

Rational Design of Functional Molecules: By modeling how structural modifications affect electronic properties, computational tools can guide the design of new benzo[d]oxazole derivatives with tailored characteristics for specific applications, such as optimized absorption/emission wavelengths for sensor applications. mdpi.com

Synergistic Approaches Combining Synthesis and Theoretical Chemistry

The most powerful advances will come from the tight integration of experimental synthesis and theoretical computation. rsc.orgrsc.org This synergistic approach creates a feedback loop where computational predictions guide experimental design, and experimental results validate and refine computational models.

Model Validation: Experimental outcomes provide the ultimate test for theoretical models. When a synthesis yields an unexpected product or selectivity, computational analysis can be employed to understand the underlying mechanism, leading to a more robust predictive model for future use. marmara.edu.trresearchgate.net

Guided Catalyst and Substrate Design: Instead of empirical screening, computational methods can be used to design catalysts with optimal activity or substrates with enhanced reactivity for benzo[d]oxazole-2-carboxylate synthesis. For example, molecular docking can predict the binding affinity of various substrates to a catalyst's active site, helping to select the most promising candidates for synthesis. nih.govnih.gov

Structure-Property Relationship Elucidation: Combining spectroscopic and crystallographic data from synthesized molecules with DFT calculations allows for a comprehensive understanding of structure-property relationships. mdpi.com This is critical for designing new molecules where specific electronic or photophysical properties are desired.

Potential for New Non-Biological Applications (e.g., sensor technology, energy materials, if scientifically plausible)

While much of the focus on benzoxazoles has been in medicinal chemistry, their unique electronic and photophysical properties make them attractive candidates for various non-biological applications.

Sensor Technology: The benzoxazole core is an excellent fluorophore. This property has been successfully harnessed to create fluorescent chemosensors. For example, macrocyclic ligands incorporating the 1,3-bis(benzo[d]oxazol-2-yl)phenyl fluorophore have been designed to selectively detect metal ions like Zn²⁺ and Cd²⁺ in aqueous media through a clear fluorescence response (chelation-enhanced fluorescence, CHEF). mdpi.com Other derivatives have been developed as probes for biothiols. nih.gov Future research could focus on tuning the benzo[d]oxazole-2-carboxylate structure to create highly selective and sensitive sensors for other environmentally or industrially relevant analytes.

Energy and Electronic Materials: The development of novel organic materials for electronics is a rapidly advancing field. Molecules with excited-state intramolecular proton transfer (ESIPT) properties, a characteristic of 2-(2′-hydroxyphenyl)benzoxazole derivatives, are of interest for applications in organic light-emitting diodes (OLEDs) and dye lasers. acs.org The rigid, planar, and electron-rich nature of the benzo[d]oxazole system suggests its potential as a building block for organic semiconductors or charge-transport materials. While direct applications of the benzo[d]oxazole-2-carboxylate itself in energy materials are still speculative, exploring its photophysical properties and those of its polymeric derivatives is a plausible and exciting avenue for future research.

Q & A

What are the optimal synthetic routes for Sodium Benzo[D]oxazole-2-Carboxylate, and how do reaction conditions influence yield and purity?

Basic Research Question
Synthesis of benzooxazole derivatives typically involves cyclization of ortho-substituted precursors. For this compound, key steps include carboxylation and sodium salt formation. A common approach is the condensation of 2-aminophenol derivatives with activated carbonyl compounds under acidic or basic conditions . For example, ethyl 6-nitrobenzo[d]oxazole-2-carboxylate (a related compound) is synthesized via nitration followed by esterification, with yield optimization dependent on stoichiometric ratios and temperature control . Methodological challenges include avoiding over-oxidation of the nitro group and ensuring regioselectivity. Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical for purity assessment.

How can spectroscopic and computational methods be integrated to characterize the electronic structure of this compound?

Advanced Research Question
Combining experimental techniques (e.g., UV-Vis, FTIR, 13C^{13}\text{C}/1H^{1}\text{H} NMR) with density functional theory (DFT) calculations provides insights into electronic properties. For instance, UV spectral data for benzothiazole analogs (Table 2 in ) reveal absorption maxima correlated with π→π* transitions. DFT studies using hybrid functionals (e.g., B3LYP ) can model frontier molecular orbitals (HOMO-LUMO gaps) and predict reactivity toward electrophilic substitution. Discrepancies between experimental and computational data (e.g., bond length variations >0.05 Å) may indicate solvent effects or basis set limitations, requiring iterative refinement of computational parameters .

What are the mechanistic implications of this compound in transition-metal-catalyzed cross-coupling reactions?

Advanced Research Question
The carboxylate group in this compound can act as a directing group or transient protecting moiety in C–H activation reactions. For example, palladium-catalyzed direct arylation of benzooxazoles (as in ) often proceeds via a concerted metalation-deprotonation (CMD) mechanism. Sodium counterions may stabilize intermediates through electrostatic interactions, altering reaction kinetics. Comparative studies with potassium or cesium salts could reveal cation-dependent effects on catalytic turnover. Challenges include mitigating decarboxylation under high-temperature conditions, which requires precise control of reaction time (<12 hours) and inert atmospheres.

How do substituents on the benzooxazole ring influence the compound’s stability under varying pH and thermal conditions?

Basic Research Question
Stability studies should assess hydrolysis and thermal decomposition pathways. For this compound, the electron-withdrawing carboxylate group enhances resistance to nucleophilic attack compared to non-carboxylated analogs. Accelerated stability testing (e.g., 40°C/75% relative humidity) with HPLC monitoring can quantify degradation products like benzoic acid derivatives. pH-dependent stability (e.g., rapid decomposition below pH 3 due to protonation of the carboxylate) necessitates buffered formulations in biological assays . Contradictions in degradation kinetics between theoretical models and experimental data may arise from unaccounted solvent interactions, requiring multivariate analysis.

What role does this compound play in modulating microbial degradation pathways of polycyclic aromatic hydrocarbons (PAHs)?

Advanced Research Question
While direct evidence is limited, sodium salts of aromatic carboxylates (e.g., sodium gluconate) enhance PAH degradation by promoting microbial bioavailability . For this compound, transcriptomic analysis of Bacillus subtilis cultures could identify upregulated catabolic genes (e.g., dioxygenases) in the presence of the compound. Methodological considerations include using isotopically labeled (13C^{13}\text{C}) derivatives to trace metabolic incorporation and LC-MS/MS to detect intermediate metabolites. Contradictory results in degradation efficiency may stem from strain-specific enzymatic activity or competitive inhibition by the oxazole ring.

How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?

Advanced Research Question
Discrepancies in unit cell parameters or space group assignments (e.g., monoclinic vs. orthorhombic systems) require rigorous validation via single-crystal X-ray diffraction (SCXRD) and Rietveld refinement. For example, comparative analysis of ethyl 6-nitrobenzo[d]oxazole-2-carboxylate derivatives ( ) may reveal polymorphism influenced by crystallization solvents (e.g., DMSO vs. ethanol). Advanced techniques like synchrotron radiation can resolve ambiguities in weak diffraction patterns. Contradictions may also arise from improper handling (hygroscopicity), necessitating glovebox protocols for crystal mounting .

What methodological frameworks (e.g., PICO, FINER) are most effective for designing hypothesis-driven studies on this compound’s bioactivity?

Basic Research Question
The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) are critical for evaluating research questions. For instance, a study on antimicrobial activity should define bacterial strains (Feasible), compare efficacy against known antibiotics (Novel), and address antibiotic resistance (Relevant) . The PICO framework (Population: bacterial cultures; Intervention: this compound; Comparison: untreated controls; Outcome: minimum inhibitory concentration) ensures methodological rigor. Common pitfalls include overgeneralizing results (e.g., claiming broad-spectrum activity without testing Gram-negative pathogens).

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium benzo[D]oxazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Sodium benzo[D]oxazole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.